(2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
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Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve studying these reactions and the conditions under which they occur .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This might involve predicting possible reactions based on the functional groups present in the molecule .Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (IR, NMR, UV-Vis, etc.) .Scientific Research Applications
Use in Early Discovery Research
2-Chloro-4-NitroChalcone is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that the compound is used in the early stages of scientific research, possibly for the development of new drugs or other chemical products .
Potential Anti-Lung Cancer Agent
A series of 2-nitrochalcones, which includes 2-Chloro-4-NitroChalcone, was synthesized and evaluated for cytotoxicity against the human lung adenocarcinoma (A549) and human embryonic kidney (HEK293-T) cell lines . The results showed that certain derivatives induced early and late apoptosis of A549 cells . This suggests that 2-Chloro-4-NitroChalcone could potentially be used as an anti-lung cancer agent .
Mechanism of Action
Target of Action
2-Chloro-4-NitroChalcone, also known as (E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one or (2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, has been found to bind distinctive receptors in rat brain homogenates . These receptors include the binding site of benzodiazepines/GABAA, serotonin 5-HT1A, and m-opioid . These receptors play crucial roles in various physiological processes, including mood regulation, pain perception, and neuronal signaling.
Mode of Action
The interaction of 2-Chloro-4-NitroChalcone with its targets results in a series of biochemical reactions. The compound displaces specific ligands from these receptors, thereby modulating their activity . This modulation can lead to changes in neuronal signaling, which may underlie the compound’s observed pharmacological effects.
Biochemical Pathways
2-Chloro-4-NitroChalcone affects several biochemical pathways. For instance, it has been reported to degrade via the 1,2,4-benzenetriol (BT) pathway in a Gram-negative bacterium . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-Chloro-4-NitroChalcone-utilizers . The degradation of 2-Chloro-4-NitroChalcone via this pathway could have downstream effects on various cellular processes.
Pharmacokinetics
Chalcones and their derivatives, to which 2-chloro-4-nitrochalcone belongs, are known to exhibit a wide range of pharmacological activities
Result of Action
The molecular and cellular effects of 2-Chloro-4-NitroChalcone’s action are likely to be diverse, given its multiple targets and the various pathways it affects. For instance, it has been reported to have anti-anxiety, anti-depression, and analgesic effects . These effects are likely the result of the compound’s interactions with its targets and its impact on biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-NitroChalcone. For example, the compound’s degradation via the BT pathway occurs in a Gram-negative bacterium , suggesting that the presence of specific microbial communities could influence the compound’s environmental fate Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity
Safety and Hazards
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(9-6-12)17(19)20/h1-10H/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHDHSKYOFPGOJ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
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